molecular formula C28H25N3O4 B6319449 Fmoc-D-His(Bzl)-OH CAS No. 2022956-32-5

Fmoc-D-His(Bzl)-OH

Cat. No. B6319449
CAS RN: 2022956-32-5
M. Wt: 467.5 g/mol
InChI Key: AZBCBZPTQNYCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-D-His(Bzl)-OH” is a type of Fmoc-protected amino acid used in peptide synthesis . The Fmoc group is a protective group used in the synthesis of peptides, which can be removed under mild basic conditions .


Synthesis Analysis

“Fmoc-D-His(Bzl)-OH” is used in peptide synthesis, particularly in the production of research-grade peptides . It is known for its consistency and purity, making it an invaluable tool for drug discovery and biomedical research .


Chemical Reactions Analysis

“Fmoc-D-His(Bzl)-OH” is used in Fmoc solid-phase peptide synthesis . In this process, the Fmoc group is removed under mild basic conditions, allowing the next amino acid in the sequence to be added .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-D-His(Bzl)-OH” are crucial for its role in peptide synthesis. It should be stored at a temperature of 2-8°C .

Mechanism of Action

Target of Action

Fmoc-D-His(Bzl)-OH, also known as Fmoc-D-Histidine(Bzl)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. It is used to introduce the D-Histidine residue into the peptide chain during the synthesis process .

Mode of Action

Fmoc-D-His(Bzl)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group of Fmoc-D-His(Bzl)-OH is removed, allowing the D-Histidine residue to be incorporated into the growing peptide chain . The Bzl (benzyl) group serves as a protecting group for the imidazole ring of the histidine residue, preventing unwanted side reactions during the synthesis process .

Biochemical Pathways

The incorporation of the D-Histidine residue by Fmoc-D-His(Bzl)-OH can affect various biochemical pathways, depending on the specific peptide being synthesized. For instance, it has been used in the synthesis of a 21mer peptide related to myelin oligodendrocyte glycoprotein (35-55) . The specific effects on biochemical pathways would therefore depend on the role of the synthesized peptide in biological systems.

Result of Action

The result of Fmoc-D-His(Bzl)-OH’s action is the successful incorporation of the D-Histidine residue into the peptide chain . This can influence the properties of the peptide, including its stability, activity, and interactions with other molecules. The specific molecular and cellular effects would depend on the function of the synthesized peptide in biological systems.

Action Environment

The action of Fmoc-D-His(Bzl)-OH can be influenced by various environmental factors. For instance, the efficiency of Fmoc SPPS can be affected by the choice of solvent, temperature, and the presence of other reagents . Furthermore, the stability of Fmoc-D-His(Bzl)-OH can be affected by storage conditions, with recommended storage temperatures being below +30°C .

Safety and Hazards

As with all chemicals, “Fmoc-D-His(Bzl)-OH” should be handled with care. Personal protective equipment, including eyeshields and gloves, should be worn when handling this compound .

properties

IUPAC Name

3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCBZPTQNYCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

CAS RN

84030-19-3
Record name 1-Benzyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003170846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.